An In-depth Technical Guide to the Chemical Properties of cis-3-Hexenyl Isovalerate
An In-depth Technical Guide to the Chemical Properties of cis-3-Hexenyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl isovalerate, also known as (Z)-hex-3-enyl 3-methylbutanoate, is an organic ester recognized for its potent, fruity-green aroma reminiscent of apples and pineapples.[1] This colorless liquid is a significant component in the flavor and fragrance industry and occurs naturally in various plants.[1][2] Its application extends to food and beverage flavoring, as well as an ingredient in cosmetics and personal care products.[] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a standardized analytical workflow for its characterization.
Chemical and Physical Properties
The fundamental physicochemical properties of cis-3-Hexenyl isovalerate are summarized below. These parameters are crucial for its handling, formulation, and quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | [4][5][6] |
| Molecular Weight | 184.27 g/mol | [4] |
| CAS Number | 35154-45-1 | [1][4] |
| Appearance | Colorless liquid | [4] |
| Odor | Sweet, green, apple-like, with buttery-creamy notes | [4][7] |
| Boiling Point | 199 °C (at 760 mmHg); 98 °C (at 15 mmHg); 105 °C (at 20 mmHg) | [4][5][6] |
| Density | 0.874 g/mL at 25 °C | [][5] |
| Refractive Index (n²⁰/D) | 1.429 - 1.435 | [][8] |
| Flash Point | 60 °C - 101 °C (closed cup) | [][6] |
| Solubility | Soluble in alcohol, propylene (B89431) glycol, and fixed oils; Insoluble in water.[] | [] |
| Vapor Pressure | 0.0693 mm Hg at 20 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of cis-3-Hexenyl isovalerate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for separating and identifying volatile compounds like cis-3-Hexenyl isovalerate. The NIST WebBook provides mass spectral data for this compound.[9][10] A typical GC program for its analysis is as follows:
-
Column: J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness)[11]
-
Oven Program: 60 °C to 246 °C at a rate of 3 °C/min[11]
The resulting mass spectrum can be compared against reference libraries for positive identification.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is employed to identify the functional groups present in the molecule. For a similar series of cis-3-hexenyl esters, spectra were recorded in the range of 4000 cm⁻¹ to 700 cm⁻¹ with a spectral resolution of 1 cm⁻¹.[12] This technique allows for the confirmation of the ester functional group and the carbon-carbon double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a specific detailed experimental protocol for cis-3-Hexenyl isovalerate was not found in the immediate search, data for the precursor, cis-3-hexen-1-ol (B126655), is available and indicates that standard ¹H and ¹³C NMR experiments are sufficient for structural confirmation.[4]
Experimental Protocols
Synthesis of cis-3-Hexenyl Isovalerate
-
Equimolar amounts of cis-3-hexen-1-ol and isovaleric acid are combined in a suitable solvent (e.g., toluene).
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated under reflux with the removal of water, typically using a Dean-Stark apparatus, to drive the reaction to completion.
-
Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with brine.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure cis-3-Hexenyl isovalerate.
Safety Information
cis-3-Hexenyl isovalerate is a combustible liquid and should be kept away from heat, sparks, and open flames.[8][9][12] It may cause skin irritation in a small fraction of individuals.[1][5] It is also considered toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).
Visualizations
Experimental Workflow for Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of cis-3-Hexenyl isovalerate.
Caption: Quality control workflow for cis-3-Hexenyl isovalerate.
References
- 1. cis-3-Hexenyl isovalerate | The Fragrance Conservatory [fragranceconservatory.com]
- 2. NP-MRD: Showing NP-Card for cis-3-hexenyl isovalerate (NP0266028) [np-mrd.org]
- 4. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. chembk.com [chembk.com]
- 7. (Z)-3-hexen-1-yl isovalerate, 35154-45-1 [thegoodscentscompany.com]
- 8. CIS-3-HEXENYL ISOVALERATE [ventos.com]
- 9. cis-3-Hexenyl isovalerate [webbook.nist.gov]
- 10. cis-3-Hexenyl isovalerate [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
